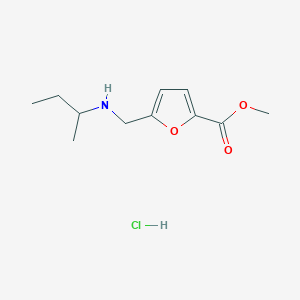![molecular formula C17H21N3O3S2 B3942473 N~1~-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3942473.png)
N~1~-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Vue d'ensemble
Description
N~1~-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties . The presence of both sulfonamide and acetamide functional groups in this compound contributes to its diverse applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of N1-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves the reaction of 4-(3-thienylmethyl)piperazine with a sulfonyl chloride derivative, followed by acetylation. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N~1~-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
N~1~-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against a range of bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of N1-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves the inhibition of key enzymes and molecular targets. For instance, it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular pathways, such as those involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
N~1~-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can be compared with other sulfonamide derivatives, such as:
N-Acetyl-4,4’-diaminodiphenylsulfone (Acetyldapsone): Known for its antimicrobial properties, particularly against Mycobacterium leprae.
N-(4-{[4-(3-Thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide ethanedioate: Similar in structure but with different pharmacological properties.
The uniqueness of N1-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE lies in its combined sulfonamide and acetamide functionalities, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-14(21)18-16-2-4-17(5-3-16)25(22,23)20-9-7-19(8-10-20)12-15-6-11-24-13-15/h2-6,11,13H,7-10,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJFSIWNJCJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942393.png)
![4-[(E)-1-ANILINOMETHYLIDENE]-5-(4-METHOXYPHENYL)-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B3942407.png)

![1-(4-ethylbenzyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3942419.png)




![[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone](/img/structure/B3942444.png)
![4-ethyl-3-methyl-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}thio)-4H-1,2,4-triazole](/img/structure/B3942451.png)
![3-benzyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3942453.png)

![17-[1-OXO-3-PHENYL-1-(1-PIPERIDINYL)-2-PROPANYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE](/img/structure/B3942466.png)
![6-[(4-acetylphenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B3942476.png)
